6-amino-2,3-dihydro-1H-indene-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-2,3-dihydro-1H-indene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-7-4-6-2-1-3-8(6)9(5-7)10(12)13/h4-5H,1-3,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFFKTXXUQQPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Amino 2,3 Dihydro 1h Indene 4 Carboxylic Acid and Its Derivatives
Classical Approaches to the Dihydroindene Core Synthesis
The formation of the 2,3-dihydro-1H-indene skeleton is a foundational step in the synthesis of the target molecule. Classical methods provide robust and scalable routes to this important carbocyclic system.
Construction of the Carbon Skeleton
A prevalent and effective method for constructing the indane core is through the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids to form an intermediate 1-indanone (B140024). nih.govsci-hub.ru This reaction involves the cyclization of a suitable acyl precursor onto the aromatic ring, catalyzed by a Lewis acid.
The general process begins with a 3-arylpropionic acid, which is first converted to its more reactive acyl chloride derivative, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting 3-arylpropionyl chloride then undergoes intramolecular cyclization in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃), to yield a 1-indanone. sci-hub.ru The reaction mechanism involves the formation of an acylium ion, which then acts as an electrophile, attacking the aromatic ring to close the five-membered ring.
Once the 1-indanone is formed, the dihydroindene (indane) skeleton can be obtained through reduction of the keto group. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base), which directly convert the ketone to a methylene (B1212753) (-CH₂-) group.
| Reaction Step | Reagents and Conditions | Product | Reference |
| Acyl Chloride Formation | 3-Arylpropionic acid, Thionyl chloride (SOCl₂) | 3-Arylpropionyl chloride | nih.gov |
| Intramolecular Acylation | 3-Arylpropionyl chloride, Aluminum chloride (AlCl₃) | 1-Indanone | sci-hub.ru |
| Ketone Reduction | 1-Indanone, Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | 2,3-Dihydro-1H-indene | sci-hub.ru |
Regioselective Functionalization Strategies
Regioselectivity in the synthesis of substituted indanes is achieved by starting with an appropriately substituted aromatic precursor. For the synthesis of 6-amino-2,3-dihydro-1H-indene-4-carboxylic acid, a strategy would involve beginning with a 3-substituted phenylpropionic acid. The directing effects of this initial substituent will determine the position of cyclization and subsequent functionalizations.
For instance, starting with a meta-substituted phenylpropionic acid allows for predictable outcomes during the Friedel-Crafts cyclization. The nature of the substituent (electron-donating or electron-withdrawing) governs which ortho position is favored for the ring closure. This precursor-based approach is a cornerstone of achieving specific substitution patterns on the final indane ring.
Introduction of the Carboxylic Acid Moiety at C4 Position
Introducing the carboxylic acid group at the C4 position of the indane nucleus requires precise regiochemical control. This is often a challenging step, as direct carboxylation can lead to mixtures of isomers.
Carboxylation Reactions and Reagent Systems
A powerful method for the regioselective introduction of a carboxyl group onto an aromatic ring is Directed ortho-Metalation (DoM). organic-chemistry.orgharvard.edu This strategy utilizes a "Directed Metalation Group" (DMG) already present on the substrate. The DMG coordinates to an organolithium reagent (like n-butyllithium or sec-butyllithium), directing the deprotonation (lithiation) of the adjacent ortho-proton. The resulting aryllithium intermediate is a potent nucleophile that can be trapped with an electrophile, such as carbon dioxide (CO₂), to install a carboxylic acid group.
In the context of a dihydroindene precursor, a DMG could be a group like an amide or a sulfonamide. The precursor would be treated with an alkyllithium base at low temperatures, followed by quenching the reaction with solid CO₂ (dry ice). An acidic workup then protonates the carboxylate salt to yield the desired carboxylic acid. organic-chemistry.org
| DMG | Lithiation Reagent | Electrophile | Resulting Group | Reference |
| Amide (-CONR₂) | sec-BuLi/TMEDA | CO₂ (s) | Carboxylic Acid (-COOH) | harvard.edu |
| Sulfonamide (-SO₂NR₂) | n-BuLi | CO₂ (s) | Carboxylic Acid (-COOH) | organic-chemistry.org |
| Carbamate (B1207046) (-OCONR₂) | sec-BuLi/TMEDA | CO₂ (s) | Carboxylic Acid (-COOH) | organic-chemistry.org |
Precursor Design for C4 Functionalization
To successfully implement a DoM strategy for C4-carboxylation, the synthetic route must be designed to incorporate a suitable DMG at a position that directs metalation to C4. For a dihydroindene system, a functional group at the C5 position could potentially direct lithiation to the C4 position.
An alternative precursor strategy involves starting with a molecule that already contains a functional group at the C4 position which can be readily converted into a carboxylic acid. For example, a precursor bearing a bromine atom at C4 could be subjected to lithium-halogen exchange followed by quenching with CO₂. Another approach is the oxidation of a C4-methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid. This precursor-based design simplifies the challenge of regioselective carboxylation.
Introduction of the Amino Group at C6 Position
The final key transformation is the introduction of the amino group at the C6 position of the 4-carboxydihydroindene intermediate. This is typically accomplished via a two-step sequence: electrophilic nitration followed by reduction of the nitro group.
The regioselectivity of the nitration step is dictated by the directing effects of the substituents already present on the aromatic ring. In 4-carboxy-2,3-dihydro-1H-indene, there are two main directing influences:
The Carboxylic Acid Group (-COOH) at C4: This is a deactivating, meta-directing group. It will direct incoming electrophiles to the C6 position.
The Alkyl Ring System (dihydroindene core): This is an activating, ortho-, para-directing group. The fusion point at C7a directs to the ortho position (C7) and the para position (C5).
The combined electronic effects of the meta-directing carboxyl group and the ortho-, para-directing fused alkyl ring strongly favor electrophilic substitution at the C6 position, which is meta to the carboxyl group.
The nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperature conditions to prevent over-nitration. nih.gov The resulting 6-nitro-2,3-dihydro-1H-indene-4-carboxylic acid is then subjected to reduction. A variety of reducing agents can be employed to convert the nitro group (-NO₂) to an amino group (-NH₂), with catalytic hydrogenation being a common and clean method. This involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂).
| Reaction | Reagents and Conditions | Intermediate/Product | Reference |
| Nitration | 4-Carboxydihydroindene, HNO₃, H₂SO₄ | 6-Nitro-2,3-dihydro-1H-indene-4-carboxylic acid | nih.govresearchgate.net |
| Reduction | 6-Nitro intermediate, H₂, Pd/C catalyst | This compound | researchgate.net |
Amination Protocols and Reactivity Considerations
The introduction of an amino group onto the 2,3-dihydro-1H-indene-4-carboxylic acid scaffold is a critical transformation. A common and effective strategy for aminating aromatic rings is through a nitration-reduction sequence. This typically involves the electrophilic nitration of the aromatic ring, followed by the reduction of the resulting nitro group to the desired amine.
For the 2,3-dihydro-1H-indene-4-carboxylic acid system, the directing effects of the substituents on the aromatic ring must be considered. The carboxylic acid group is a deactivating meta-director, while the alkyl portion of the fused ring is an activating ortho-, para-director. This can lead to a mixture of isomers upon nitration. A plausible synthetic route could, therefore, begin with a precursor that allows for more controlled amination. One such approach is the nitration of 1-indanone, followed by chemical modifications to introduce the carboxylic acid functionality.
A common method for the reduction of the nitro group is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.com Alternative reducing agents include metals in acidic media, like iron in acetic acid or tin(II) chloride in hydrochloric acid. wikipedia.orggoogle.com The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule, particularly the carboxylic acid.
Below is a representative table of conditions for the reduction of an aromatic nitro group, which would be applicable in the synthesis of this compound.
| Reagent/Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Notes |
| H₂, Pd/C | Ethanol, Methanol, or Ethyl Acetate | 25-80 | 1-50 | A widely used and generally efficient method. |
| Fe, HCl/Acetic Acid | Water/Ethanol | 80-100 | 1 | A classic and cost-effective method. |
| SnCl₂·2H₂O, HCl | Ethanol | 50-78 | 1 | Effective for laboratory-scale synthesis. |
| Na₂S₂O₄ | Water/Methanol | 25-60 | 1 | A milder reducing agent, useful in the presence of sensitive functional groups. |
This table presents generalized conditions and specific optimizations would be necessary for the target molecule.
Protective Group Chemistry in Amination
The presence of multiple reactive functional groups, namely the carboxylic acid and the target amino group, necessitates the use of protecting groups to ensure chemoselectivity during the synthetic sequence. reddit.com The carboxylic acid group is generally robust but can interfere with certain reagents, particularly strong reducing agents or organometallic reagents. Therefore, it is often advantageous to protect it as an ester, such as a methyl or ethyl ester, which can be easily hydrolyzed back to the carboxylic acid at a later stage. researchgate.net
Conversely, once the amino group is introduced, it is highly nucleophilic and susceptible to oxidation. To prevent unwanted side reactions in subsequent synthetic steps, the amino group is commonly protected. Carbamates are a widely used class of protecting groups for amines. Examples include the tert-butoxycarbonyl (Boc) group, which is stable under a variety of conditions but can be readily removed with acid, and the benzyloxycarbonyl (Cbz) group, which is cleaved by hydrogenolysis.
The choice of protecting groups is crucial and should be guided by the planned reaction conditions in the subsequent steps of the synthesis. An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is often employed in complex syntheses.
Advanced Synthetic Strategies
Modern organic synthesis increasingly focuses on efficiency, aiming to reduce the number of steps, purification procedures, and waste generation. One-pot and multicomponent reactions, as well as cascade and tandem processes, are powerful tools in achieving these goals.
One-Pot and Multicomponent Reactions
A one-pot synthesis of this compound could be envisioned where multiple transformations are carried out in a single reaction vessel without the isolation of intermediates. For example, the reduction of a nitro-indene ester and the subsequent protection of the newly formed amine could potentially be performed in a one-pot fashion.
Cascade and Tandem Processes
Cascade reactions, also known as tandem or domino reactions, are a series of intramolecular transformations that occur sequentially without the need for additional reagents or changes in reaction conditions. nih.gov These processes can rapidly build molecular complexity from simple starting materials. A hypothetical cascade reaction for the synthesis of a dihydroindene amino acid derivative could involve an initial intermolecular reaction that sets the stage for a subsequent intramolecular cyclization and functional group transformation. For instance, a reaction sequence could be designed where an intermolecular Michael addition is followed by an intramolecular aldol (B89426) condensation and then an amination step, all proceeding in a cascade. mdpi.com
Stereoselective Synthesis of Chiral Dihydroindene Amino Carboxylic Acids
The synthesis of enantiomerically pure chiral amino acids is of great importance, particularly in the pharmaceutical industry. Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule.
Chiral Auxiliaries and Asymmetric Catalysis
One well-established method for stereoselective synthesis is the use of chiral auxiliaries. researchgate.netwikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct a subsequent reaction to occur with high diastereoselectivity. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. Evans oxazolidinones are a prominent class of chiral auxiliaries that have been successfully employed in a wide range of asymmetric reactions, including aldol additions and alkylations. youtube.comblogspot.comresearchgate.net In the context of synthesizing a chiral derivative of this compound, a chiral auxiliary could be attached to the carboxylic acid group to control the stereochemistry of a reaction at another position on the indane scaffold.
Asymmetric catalysis is another powerful approach where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This can involve transition metal catalysts with chiral ligands or organocatalysts. For the synthesis of chiral amines, asymmetric hydrogenation of a prochiral enamine or imine is a common strategy. Biocatalysis, using enzymes such as transaminases, has emerged as a highly effective method for the asymmetric synthesis of chiral amines with high enantioselectivity. nih.gov For instance, the enzymatic amination of a ketone precursor could provide a stereoselective route to the chiral amino indane skeleton. The successful synthesis of the related (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile using transaminases highlights the potential of this approach. nih.gov The subsequent hydrolysis of the nitrile group would then yield the desired carboxylic acid. lumenlearning.combyjus.comlibretexts.org
The following table outlines representative conditions for the hydrolysis of a nitrile to a carboxylic acid.
| Reagents | Solvent | Temperature (°C) | Notes |
| HCl (aq) | Water | Reflux | Acid-catalyzed hydrolysis. |
| H₂SO₄ (aq) | Water | Reflux | Strong acid catalysis. |
| NaOH (aq) then H₃O⁺ | Water/Ethanol | Reflux | Base-catalyzed hydrolysis followed by acidification. |
This table presents generalized conditions and specific optimizations would be necessary for the conversion of the corresponding nitrile to the target molecule.
Biocatalytic Transformations for Enantioselective Production
The enantioselective synthesis of chiral amines and their derivatives is of significant interest in pharmaceutical development, as stereochemistry often dictates therapeutic efficacy. Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a powerful and sustainable alternative to traditional chemical methods for producing enantiomerically pure compounds. nih.govresearchgate.netmdpi.com Key enzymatic strategies for producing chiral aminoindanes include asymmetric synthesis from prochiral precursors using transaminases and the kinetic resolution of racemic mixtures using hydrolases like lipases. ajpamc.comalmacgroup.com
Amine transaminases (ATAs) are particularly valuable for the asymmetric synthesis of chiral primary amines. nih.govnih.gov These enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine (B41738) or alanine, to a prochiral ketone substrate. mdpi.comajpamc.com This approach can theoretically achieve a 100% yield of a single amine enantiomer. For the synthesis of derivatives of this compound, a corresponding indanone precursor would be required. Research has demonstrated the successful application of transaminases for the amination of similar indanone structures. For instance, the synthesis of (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile from 4-cyano indanone has been achieved with high enantioselectivity and yield using a transaminase enzyme. ajpamc.com This process highlights the potential of ATAs to directly produce the desired enantiomer of a chiral amine from an inexpensive ketone starting material. nih.govajpamc.com
Another prevalent biocatalytic method is the enzymatic kinetic resolution (EKR) of a racemic mixture. almacgroup.comnih.gov This technique employs enzymes, most commonly lipases, that selectively catalyze the transformation of one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. almacgroup.comnih.gov For amino acid esters and related compounds, lipases can selectively hydrolyze the ester of one enantiomer (e.g., the L-amino acid ester) while leaving the other (D-amino acid ester) untouched. nih.gov This allows for the separation of the two enantiomers. While the maximum theoretical yield for the resolved, unreacted enantiomer is 50%, this method is widely used due to the broad substrate tolerance and commercial availability of various lipases. almacgroup.comnih.govlookchem.com The resolution of racemic amino alcohols and alkanoic acids using lipases from species such as Pseudomonas cepacia and Candida antarctica has been well-documented, achieving high enantiomeric excess (ee). almacgroup.compolimi.it
The following table summarizes representative findings in the biocatalytic synthesis of chiral aminoindanes and related structures, illustrating the effectiveness of these enzymatic methods.
| Enzyme | Substrate | Product | Transformation Type | Key Findings |
| Transaminase | 4-cyano indanone | (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile | Asymmetric Amination | Achieved 100% chiral purity and high yield in a single step. ajpamc.com |
| Pseudomonas cepacia Lipase (Lipase PS) | Racemic ester of an ivabradine (B130884) alcohol precursor | (S)-alcohol precursor of (S)-ivabradine | Kinetic Resolution (Hydrolysis) | Reaction achieved a 96:4 enantiomeric ratio (e.r.) after 30 minutes. polimi.it |
| Candida antarctica Lipase B (CAL-B) | Racemic hydroxy-substituted β-amino esters | Enantiomerically enriched β-amino esters | Kinetic Resolution (Hydrolysis) | Moderate to good enantiomeric excess values (ee ≥ 52%) were obtained. mdpi.com |
| Pseudomonas fluorescens Lipase | Ethyl 3-phenylbutanoate | (S)-3-phenylbutanoic acid | Kinetic Resolution (Hydrolysis) | At 50% conversion, the acid was obtained with 98% ee and the remaining ester with 99% ee. almacgroup.com |
These examples demonstrate that both asymmetric synthesis via transaminases and kinetic resolution via lipases are viable and potent strategies for the enantioselective production of this compound and its structural analogs. The choice of method often depends on the availability of the starting material (prochiral ketone vs. racemic amine or ester) and the desired yield of the target enantiomer.
Chemical Reactivity and Transformations of 6 Amino 2,3 Dihydro 1h Indene 4 Carboxylic Acid
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety (-COOH) is a versatile functional group that can undergo numerous transformations, including nucleophilic acyl substitution, reduction, and decarboxylation.
Esterification and Amide Bond Formation
Esterification: The conversion of the carboxylic acid group to an ester is a fundamental transformation. A common and cost-effective method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). nih.govacs.org This reaction is an equilibrium process. To drive the reaction toward the ester product, the alcohol is often used in large excess as the solvent, and the water formed as a byproduct is removed, for instance, with a Dean-Stark apparatus. acs.org The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by the alcohol. nih.gov
Amide Bond Formation: The carboxylic acid can also be converted into an amide by reaction with a primary or secondary amine. Due to the acid-base reaction between a carboxylic acid and an amine, direct condensation requires high temperatures. acs.org Therefore, the reaction is typically mediated by coupling agents that activate the carboxylic acid. libretexts.org Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). wikipedia.org These reagents convert the carboxylic acid into a more reactive intermediate, such as an O-acylisourea, which is then readily attacked by the amine to form the amide bond. stackexchange.com Catalytic methods using boron-based or metal-based catalysts have also been developed as more atom-economical alternatives. libretexts.orgacsgcipr.org
| Transformation | Reagent Class | Specific Examples | Typical Conditions |
|---|---|---|---|
| Esterification | Acid Catalysts | H₂SO₄, TsOH, HCl | Excess alcohol, heat, removal of water nih.govacs.org |
| Amide Bond Formation | Coupling Agents | DCC, EDC, HATU, PyBOP | Inert solvent, often at room temperature wikipedia.orgacsgcipr.org |
| Catalysts | B(OCH₂CF₃)₃, Ti(OiPr)₄ | Heat, azeotropic removal of water wikipedia.org |
Reduction to Alcohol and Aldehyde Derivatives
The carboxylic acid group can be reduced to a primary alcohol. This transformation requires strong reducing agents, as the carboxyl group is less electrophilic than ketones or aldehydes. britannica.com Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, converting carboxylic acids to their corresponding primary alcohols. libretexts.orgbritannica.com Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF) or dimethyl sulfide, is another powerful reagent that selectively reduces carboxylic acids. britannica.comnih.gov Notably, sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids on its own but can be effective in the presence of additives like iodine or under specific catalytic conditions. stackexchange.comgoogle.com For a molecule like 6-amino-2,3-dihydro-1H-indene-4-carboxylic acid, methods using catalytic TiCl₄ with ammonia-borane have been shown to be effective for reducing N-protected amino acids. acs.orgorganic-chemistry.org
Direct reduction of a carboxylic acid to an aldehyde is not a straightforward one-step process because the aldehyde intermediate is more reactive than the starting carboxylic acid and is immediately reduced further to the alcohol. libretexts.orgbritannica.com Therefore, this conversion is typically achieved indirectly. The carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or an N,N-disubstituted amide, which can then be reduced to the aldehyde using a milder, sterically hindered reducing agent like lithium tri(tert-butoxy)aluminum hydride (LiAlH(Ot-Bu)₃). libretexts.orgresearchgate.net
Decarboxylation Pathways and Mechanisms
Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a challenging transformation for aromatic carboxylic acids. However, recent advancements in photoredox catalysis have provided mild and efficient methods for the decarboxylation of amino acids. These methods often involve the conversion of the carboxylic acid into a redox-active ester or thioacid, which can then undergo single-electron transfer (SET) upon irradiation with visible light in the presence of a photocatalyst. This process generates a carboxyl radical that readily extrudes CO₂, forming an alkyl radical, which can then be trapped to yield the final product.
Reactivity of the Amino Group
The lone pair of electrons on the nitrogen atom of the amino group (-NH₂) makes it nucleophilic and basic, allowing it to participate in a variety of bond-forming reactions.
Amidation and Sulfonamidation Reactions
Amidation (N-Acylation): The amino group readily reacts with activated carboxylic acid derivatives (acyl halides, anhydrides) in a nucleophilic acyl substitution reaction to form an amide. This reaction is a cornerstone of peptide synthesis. To prevent polymerization or unwanted side reactions, the carboxylic acid group of this compound would typically require protection (e.g., as an ester) before the amino group is acylated.
Sulfonamidation: In a similar fashion, the amino group can react with sulfonyl chlorides (R-SO₂Cl) to form sulfonamides. nih.gov This reaction typically proceeds in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid (HCl) byproduct. researchgate.net The resulting sulfonamide group is a common feature in many pharmaceutical compounds. The synthesis of sulfonamides from amino acids is a well-established field, leveraging the nucleophilicity of the amino group. nih.gov
| Reaction Type | Electrophile | Product Functional Group | Typical Conditions |
|---|---|---|---|
| Amidation (Acylation) | Acyl Chloride, Anhydride | Amide | Base (e.g., pyridine), inert solvent |
| Sulfonamidation | Sulfonyl Chloride | Sulfonamide | Base (e.g., pyridine, triethylamine) researchgate.net |
| Alkylation | Alkyl Halide | Substituted Amine | Base (e.g., K₂CO₃), heat monash.edu |
| Aldehyde/Ketone | Reducing agent (e.g., NaBH₃CN, H₂/Pd) rsc.orgorganic-chemistry.org |
Alkylation and Acylation Reactions
Alkylation: The amino group can be alkylated to form secondary or tertiary amines. Direct alkylation with alkyl halides is a common method but can suffer from a lack of selectivity, often leading to overalkylation and the formation of quaternary ammonium (B1175870) salts. wikipedia.orgnih.gov A more controlled and widely used method for N-alkylation is reductive amination. acsgcipr.org In this process, the amine reacts with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. rsc.org This method avoids overalkylation and is highly versatile. organic-chemistry.org Catalytic methods, such as the "borrowing hydrogen" strategy using alcohols as alkylating agents, offer a greener alternative that produces water as the only byproduct. nih.gov
Acylation: As mentioned in section 3.2.1, acylation of the amino group is a fundamental reaction. It involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is highly efficient and is a key step in protecting the amino group during other chemical transformations or for building more complex molecules.
Formation of Schiff Bases and Imines
The primary amino group at the C-6 position of this compound serves as a potent nucleophile, readily reacting with carbonyl compounds such as aldehydes and ketones to form Schiff bases, also known as imines or azomethines. wikipedia.orgekb.eg This condensation reaction typically proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form an unstable hemiaminal intermediate, followed by the elimination of a water molecule to yield the stable imine product. wikipedia.org The formation of the C=N double bond is characteristic of this transformation.
The reaction is often catalyzed by either acid or base, or simply by heat, and can be driven to completion by removing the water formed during the reaction. Schiff bases derived from amino acids and their derivatives are of significant interest due to their roles in biological systems and as versatile ligands in coordination chemistry. researchgate.net
The general reaction is as follows:
R-CHO + H₂N-Ar → R-CH=N-Ar + H₂O
(where Ar represents the 6-carboxy-2,3-dihydro-1H-inden-6-yl moiety)The specific products of this reaction depend on the carbonyl compound used. A variety of aromatic and aliphatic aldehydes can be employed to generate a diverse library of Schiff base derivatives.
Table 1: Predicted Schiff Base Derivatives from this compound This table presents predicted products based on established chemical principles for Schiff base formation, as direct experimental data for this specific compound is not available.
| Reactant Aldehyde | Predicted Schiff Base Product Name |
| Benzaldehyde | 6-(benzylideneamino)-2,3-dihydro-1H-indene-4-carboxylic acid |
| Salicylaldehyde | 6-((2-hydroxybenzylidene)amino)-2,3-dihydro-1H-indene-4-carboxylic acid |
| 4-Nitrobenzaldehyde | 6-((4-nitrobenzylidene)amino)-2,3-dihydro-1H-indene-4-carboxylic acid |
| Formaldehyde | 6-(methylideneamino)-2,3-dihydro-1H-indene-4-carboxylic acid |
Reactions Involving the Aromatic Ring System
The aromatic ring of this compound is substituted with three groups that influence its reactivity towards electrophilic attack: the amino group (-NH₂), the carboxylic acid group (-COOH), and the fused alicyclic ring (an alkyl substituent). The interplay of the electronic effects of these groups determines both the rate and the regioselectivity of substitution reactions. wikipedia.org
Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration)
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The substituents on the ring determine the position of the incoming electrophile. lumenlearning.com
Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director. lumenlearning.comlibretexts.org It donates electron density to the ring through a strong resonance effect, making the ortho and para positions more nucleophilic and stabilizing the carbocation intermediate formed during the reaction. wikipedia.orglibretexts.org
Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group and a meta-director. wikipedia.org It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive and directing incoming electrophiles to the meta position. wikipedia.org
Alkyl Group (Fused Ring): The fused dihydroindene ring acts as an alkyl substituent, which is a weak activating group and an ortho, para-director due to its electron-donating inductive effect. libretexts.org
In this compound, the positions on the aromatic ring are C-4 (with -COOH), C-5 (fused ring), C-6 (with -NH₂), and C-7 (with -H). The powerful activating and directing effect of the amino group at C-6 dominates over the other substituents. It strongly directs incoming electrophiles to its ortho position (C-7) and its para position (C-4, which is already substituted). The deactivating carboxylic acid group at C-4 directs to the C-6 position, which is also occupied. Therefore, electrophilic substitution is overwhelmingly predicted to occur at the C-7 position.
Halogenation: Reaction with halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a suitable solvent would be expected to yield the 7-halo derivative. Due to the high activation provided by the amino group, a Lewis acid catalyst may not be necessary.
Nitration: Nitration, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), would introduce a nitro (-NO₂) group onto the ring. researchgate.net Given the directing effects, the product is expected to be 7-nitro-6-amino-2,3-dihydro-1H-indene-4-carboxylic acid. It is often necessary to first protect the activating amino group (e.g., by converting it to an amide) to prevent oxidation by the strong nitrating mixture and to moderate its reactivity. researchgate.net
Table 2: Predicted Products of Electrophilic Aromatic Substitution This table presents predicted major products based on the directing effects of the existing substituents.
| Reaction | Reagents | Predicted Major Product |
| Bromination | Br₂ in acetic acid | 7-bromo-6-amino-2,3-dihydro-1H-indene-4-carboxylic acid |
| Chlorination | Cl₂ in acetic acid | 7-chloro-6-amino-2,3-dihydro-1H-indene-4-carboxylic acid |
| Nitration | HNO₃, H₂SO₄ | 7-nitro-6-amino-2,3-dihydro-1H-indene-4-carboxylic acid |
Nucleophilic Aromatic Substitution on Activated Systems
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike electrophilic substitution, SNAr requires the aromatic ring to be electron-poor. This is typically achieved by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (such as a halide). masterorganicchemistry.com
The parent molecule, this compound, is not suitably configured for SNAr reactions. It lacks both a good leaving group and the necessary strong electron-withdrawing groups to activate the ring for nucleophilic attack. masterorganicchemistry.com
However, SNAr could become feasible on a derivative of the parent compound. For instance, if the molecule were to undergo nitration (as described in 3.3.1) to produce 7-nitro-6-amino-2,3-dihydro-1H-indene-4-carboxylic acid, subsequent diazotization of the amino group at C-6 would convert it into an excellent leaving group (dinitrogen, N₂). The resulting diazonium salt, activated by the ortho nitro group, could then potentially undergo nucleophilic substitution at the C-6 position with various nucleophiles (e.g., -OH, -CN, halides).
Transformations of the Dihydroindene Alicyclic Ring
The five-membered alicyclic ring of the dihydroindene (indan) system contains benzylic carbons at the C-1 and C-3 positions. These positions are adjacent to the aromatic ring and are consequently more reactive towards certain transformations like oxidation and rearrangement.
Oxidation Reactions
The benzylic C-H bonds at the C-1 and C-3 positions of the dihydroindene ring are susceptible to oxidation. The oxidation of indole (B1671886) derivatives and related structures has been documented, often leading to the introduction of carbonyl or hydroxyl groups. nih.govresearchgate.net For instance, oxidation of the indan (B1671822) scaffold with common oxidizing agents can lead to the formation of an indanone (a ketone).
Depending on the reagents and reaction conditions, the oxidation of this compound could potentially yield several products. Mild oxidation might selectively target one of the benzylic positions to form a hydroxyl group, while stronger oxidizing agents could lead to the formation of a ketone at the C-1 or C-3 position. For example, reaction with an oxidant like chromium trioxide could potentially convert the C-1 methylene (B1212753) group into a carbonyl, yielding a 6-amino-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid derivative.
Rearrangement Processes
The carbon skeleton of the dihydroindene ring can undergo rearrangement reactions, particularly when a carbocation intermediate is formed at one of the ring carbons. wikipedia.org A classic example of such a process is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of a hydrogen, alkyl, or aryl group to a neighboring carbocationic center to form a more stable carbocation. wikipedia.orglscollege.ac.inscribd.com
For a rearrangement to occur in the dihydroindene ring of the title compound, a carbocation would first need to be generated. This could be achieved, for example, by introducing a hydroxyl group onto the alicyclic ring (e.g., via oxidation and subsequent reduction), followed by acid-catalyzed dehydration. Loss of water would generate a carbocation, which could then trigger a rearrangement. For example, if a carbocation were formed at C-2, a 1,2-hydride shift from C-1 or C-3 could occur. If a carbocation were formed at a benzylic position like C-1, a ring expansion or contraction might be possible, although this is less common for the stable indan system. Such rearrangements are often complex and can lead to a mixture of products. wikipedia.org The story of the Wagner-Meerwein rearrangement is closely linked to the discovery and understanding of carbocation intermediates in bicyclic systems. wikipedia.org
Derivatization for Conjugation and Linker Chemistry
The chemical structure of this compound offers two primary reactive sites for derivatization: the primary amino group (-NH₂) and the carboxylic acid group (-COOH). These functional groups are pivotal for attaching this molecule to other chemical entities, such as proteins, peptides, nucleic acids, or reporter molecules, through the use of bifunctional linkers. The strategic modification of these groups allows for the creation of conjugates with tailored properties and functions. The derivatization process often requires careful planning, including the use of protecting groups, to ensure selective modification of the desired functional group.
The primary amino group at the 6-position is a nucleophilic site that can be targeted for acylation or alkylation. Conversely, the carboxylic acid at the 4-position can be activated to react with nucleophiles like amines or alcohols, forming stable amide or ester bonds, respectively. The choice of derivatization strategy depends on the nature of the molecule to be conjugated and the desired stability of the resulting linkage.
Orthogonal Protection Strategies
Given the presence of both an amino and a carboxylic acid group, an orthogonal protection strategy is often necessary to achieve selective derivatization. This involves the use of protecting groups that can be removed under different conditions, allowing for the sequential modification of each functional group. For instance, the amino group can be protected with a base-labile group like Fmoc (9-fluorenylmethoxycarbonyl), while the carboxylic acid is protected with an acid-labile group such as a tert-butyl ester. This allows for the selective deprotection and subsequent reaction of one group while the other remains protected.
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
|---|---|---|---|
| Amino | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) |
| Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |
| Amino | Carbobenzyloxy | Cbz | Hydrogenolysis |
| Carboxylic Acid | Methyl ester | OMe | Base Hydrolysis (e.g., NaOH) |
| Carboxylic Acid | tert-Butyl ester | OtBu | Acid (e.g., TFA) |
| Carboxylic Acid | Benzyl ester | OBn | Hydrogenolysis |
Derivatization of the Carboxylic Acid Group
The carboxylic acid moiety is typically derivatized through the formation of an amide bond, which is known for its stability. This process usually involves the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine-containing linker or biomolecule. Common activating agents include carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) to form a more stable active ester intermediate. cellmosaic.comrsc.org This active ester can then efficiently react with a primary amine to form a stable amide linkage. nih.gov
Reaction Scheme: Carboxylic Acid Activation and Amide Bond Formation
Activation: this compound + EDC/NHS → Activated NHS ester intermediate
Conjugation: Activated NHS ester intermediate + Amine-containing molecule → Amide-linked conjugate
| Activating Agent | Abbreviation | Resulting Intermediate | Key Features |
|---|---|---|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | O-acylisourea | Water-soluble, commonly used for bioconjugation in aqueous solutions. rsc.org |
| Dicyclohexylcarbodiimide | DCC | O-acylisourea | Used in organic solvents, byproduct (dicyclohexylurea) is insoluble and easily removed by filtration. cellmosaic.com |
| N,N'-Diisopropylcarbodiimide | DIC | O-acylisourea | Similar to DCC but the urea (B33335) byproduct is more soluble in organic solvents. |
| N-Hydroxysuccinimide | NHS | NHS ester | Used with carbodiimides to form a more stable, amine-reactive intermediate. rsc.org |
Derivatization of the Amino Group
The primary amino group can be functionalized using a variety of amine-reactive chemical groups. For instance, it can react with an activated carboxylic acid (such as an NHS ester) on a linker molecule to form an amide bond. thermofisher.com Alternatively, the amino group can react with isothiocyanates to form a thiourea (B124793) linkage, or with aldehydes via reductive amination to form a stable secondary amine.
The choice of linker is critical and depends on the intended application. Bifunctional linkers possess two reactive ends, one to react with the amino group of this compound, and the other to attach to the target molecule. These linkers can vary in length, polarity, and cleavability.
| Linker Type | Reactive Group 1 (for Amine) | Reactive Group 2 (for Target) | Resulting Linkage |
|---|---|---|---|
| Amine-to-Amine | NHS ester | NHS ester | Amide |
| Amine-to-Thiol | NHS ester | Maleimide | Amide, Thioether |
| Amine-to-Carbonyl | Hydrazide | Aldehyde/Ketone | Hydrazone |
| Amine-to-Alkyne (Click Chemistry) | NHS ester | Azide | Amide, Triazole |
By selecting the appropriate derivatization chemistry and linker, this compound can be effectively incorporated into a wide range of conjugates for various research and therapeutic applications.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 6-amino-2,3-dihydro-1H-indene-4-carboxylic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete structural assignment.
While specific spectral data for this compound is not widely available in public literature, we can predict the expected resonances and coupling patterns based on the chemical structure and established principles of NMR spectroscopy. The analysis would be conducted in a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the compound and provides characteristic solvent peaks for reference.
Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Predicted Chemical Shifts and Multiplicities:
Aromatic Protons (H-5, H-7): The two protons on the aromatic ring are expected to appear as distinct signals in the aromatic region (typically δ 6.0-8.0 ppm). The H-5 proton, being adjacent to the electron-donating amino group, would likely resonate at a lower chemical shift (more shielded) compared to the H-7 proton, which is ortho to the electron-withdrawing carboxylic acid group. Their signals would likely appear as doublets due to coupling with each other.
Aliphatic Protons (H-1, H-2, H-3): The protons of the dihydroindene core would appear in the aliphatic region.
H-2 (Methylene): The two protons at the C-2 position are diastereotopic and would be expected to show a complex multiplet pattern, likely in the δ 2.0-3.0 ppm range. They will show geminal coupling to each other and vicinal coupling to the protons at C-1 and C-3.
H-1 and H-3 (Methylene): The protons at C-1 and C-3 are adjacent to the aromatic ring and would be shifted further downfield compared to typical aliphatic protons, likely appearing as triplets in the δ 2.5-3.5 ppm range due to coupling with the C-2 protons.
Amine Protons (-NH₂): The two protons of the amino group would likely appear as a broad singlet. The chemical shift can vary depending on solvent, concentration, and temperature, but would typically be in the δ 3.0-5.0 ppm range.
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is highly deshielded and would appear as a broad singlet at a very downfield chemical shift, typically δ 10.0-13.0 ppm.
Coupling Constants (J-values): The coupling constants would provide crucial information about the connectivity.
³J (vicinal coupling) between the aliphatic protons on adjacent carbons (H-1 with H-2, and H-2 with H-3) would be expected in the range of 5-10 Hz.
⁴J (meta coupling) between the aromatic protons H-5 and H-7 would be small, typically in the range of 2-3 Hz.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-7 | ~7.5 | d | ⁴J H-7,H-5 = ~2-3 |
| H-5 | ~6.5 | d | ⁴J H-5,H-7 = ~2-3 |
| -COOH | 10.0 - 13.0 | br s | - |
| -NH₂ | 3.0 - 5.0 | br s | - |
| H-1 | 2.5 - 3.5 | t | ³J H-1,H-2 = ~5-10 |
| H-3 | 2.5 - 3.5 | t | ³J H-3,H-2 = ~5-10 |
| H-2 | 2.0 - 3.0 | m | ³J H-2,H-1 = ~5-10; ³J H-2,H-3 = ~5-10 |
d = doublet, t = triplet, m = multiplet, br s = broad singlet
Carbon-13 NMR (¹³C NMR) Resonance Assignments
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.
Predicted Chemical Shifts:
Carboxylic Acid Carbon (-COOH): This carbonyl carbon is highly deshielded and would appear at the downfield end of the spectrum, typically in the range of δ 165-185 ppm.
Aromatic Carbons: The six carbons of the benzene (B151609) ring would have distinct signals.
C-6 (Amino-substituted): This carbon, directly attached to the nitrogen, would be significantly shielded and appear around δ 140-150 ppm.
C-4 (Carboxy-substituted): The carbon bearing the carboxylic acid group would be found around δ 130-140 ppm.
Quaternary Aromatic Carbons (C-3a, C-7a): These carbons, part of the ring fusion, would have chemical shifts influenced by their neighbors, likely in the δ 130-145 ppm range.
Protonated Aromatic Carbons (C-5, C-7): These carbons would appear in the typical aromatic region of δ 110-130 ppm.
Aliphatic Carbons (C-1, C-2, C-3): These carbons of the five-membered ring would resonate in the upfield region, typically between δ 20-40 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165 - 185 |
| C-6 | 140 - 150 |
| C-7a | 130 - 145 |
| C-3a | 130 - 145 |
| C-4 | 130 - 140 |
| C-7 | 110 - 130 |
| C-5 | 110 - 130 |
| C-1 | 20 - 40 |
| C-3 | 20 - 40 |
| C-2 | 20 - 40 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between H-1 and H-2, H-2 and H-3, and between the aromatic protons H-5 and H-7, confirming their connectivity. appchemical.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the direct assignment of the protonated carbons by linking the previously assigned proton signals to their corresponding carbon signals (e.g., H-5 to C-5, H-7 to C-7, and the aliphatic protons to their respective carbons). np-mrd.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the connectivity of quaternary carbons. For instance, the carboxylic acid proton could show a correlation to C-4 and C-3a. The aromatic protons would show correlations to neighboring and quaternary carbons, helping to piece together the entire carbon skeleton. np-mrd.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about protons that are close in space, even if they are not directly coupled. It could be used to confirm the stereochemistry and conformation of the five-membered ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. The exact mass of this compound (C₁₀H₁₁NO₂) can be calculated as follows:
C: 10 x 12.000000 = 120.000000
H: 11 x 1.007825 = 11.086075
N: 1 x 14.003074 = 14.003074
O: 2 x 15.994915 = 31.989830
Calculated Exact Mass: 177.078979 u
An HRMS experiment would be expected to yield a measured mass that matches this calculated value to within a few parts per million (ppm), thus confirming the molecular formula.
| Ion | Calculated m/z |
| [M+H]⁺ | 178.086254 |
| [M+Na]⁺ | 200.068249 |
| [M-H]⁻ | 176.071654 |
Ionization Techniques (e.g., ESI-MS) and Fragmentation Pathway Elucidation
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, thermally labile molecules like amino acids. In ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.
Tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the parent ion, providing valuable structural information.
Predicted Fragmentation Pathways:
Loss of H₂O: The protonated molecule could readily lose a molecule of water (18.01056 u) from the carboxylic acid group.
Loss of CO₂: A characteristic fragmentation for carboxylic acids is the loss of carbon dioxide (44.00 u) after initial loss of water or directly from the deprotonated molecule.
Loss of NH₃: Fragmentation involving the amino group could lead to the loss of ammonia (B1221849) (17.02655 u).
Cleavage of the Aliphatic Ring: The five-membered ring could also undergo cleavage, leading to characteristic fragment ions.
A detailed analysis of the masses of the fragment ions in the MS/MS spectrum would allow for the reconstruction of the molecule's structure, confirming the positions of the amino and carboxylic acid groups on the dihydroindene scaffold.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, this compound is a non-volatile molecule due to the high polarity of its amino and carboxylic acid functional groups, which readily form strong intermolecular hydrogen bonds. acs.org Consequently, direct GC-MS analysis is not feasible. To overcome this limitation, the compound must be chemically modified into a more volatile and thermally stable derivative prior to analysis. pitt.edu
Derivatization targets the active hydrogen atoms in the amino (-NH₂) and carboxylic acid (-COOH) groups, replacing them with nonpolar moieties. pitt.edu This process reduces the compound's polarity and boiling point, allowing it to be vaporized in the GC inlet without decomposition. Common derivatization strategies applicable to this molecule include silylation and a combination of esterification and acylation.
Silylation: This is a common and effective method for derivatizing both amines and carboxylic acids. pitt.edu A silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), reacts with the active hydrogens to form tert-butyldimethylsilyl (TBDMS) ethers and esters. The resulting derivative is significantly more volatile and produces characteristic mass spectra with fragments corresponding to the loss of methyl (M-15) or tert-butyl (M-57) groups, aiding in structural confirmation. pitt.edu
Esterification and Acylation: This two-step approach first converts the carboxylic acid group into an ester, for example, a methyl or propyl ester, by reaction with an alcohol in the presence of an acid catalyst or by using an alkyl chloroformate. herts.ac.uk Subsequently, the amino group can be acylated. Alkyl chloroformates, such as propyl chloroformate, can derivatize both the amino and carboxylic acid groups in a single step. herts.ac.uk
Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatized target compound from any volatile impurities based on their differential partitioning between a stationary phase and a mobile gas phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint for identification and purity assessment. libretexts.orgias.ac.in
| Derivatization Method | Reagent Example | Target Functional Groups | Resulting Derivative |
| Silylation | MTBSTFA | -COOH, -NH₂ | TBDMS ester and TBDMS amine |
| Esterification | Methanol/HCl | -COOH | Methyl ester |
| Acylation | Propyl Chloroformate | -NH₂, -COOH | Propyl carbamate (B1207046) and propyl ester |
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
The carboxylic acid group gives rise to several distinct and strong absorptions. A very broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers in the solid state. optica.org The carbonyl (C=O) stretching vibration typically appears as a strong, sharp peak between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids, with the conjugation to the benzene ring slightly lowering the frequency compared to saturated acids. optica.org The C-O stretching vibration is expected between 1320 and 1210 cm⁻¹. optica.org
The primary amino group (-NH₂) will show N-H stretching vibrations, typically as two bands for the symmetric and asymmetric modes, in the 3500-3300 cm⁻¹ region. N-H bending vibrations (scissoring) are expected around 1650-1580 cm⁻¹.
The aromatic ring of the indane structure will produce C-H stretching vibrations just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring will also give rise to characteristic C-H out-of-plane bending bands in the 900-675 cm⁻¹ range. The aliphatic part of the indane ring will show C-H stretching vibrations just below 3000 cm⁻¹ and CH₂ bending vibrations around 1465 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 | Broad, Strong |
| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium |
| Aliphatic C-H | C-H stretch | 3000 - 2850 | Medium |
| Amino Group | N-H stretch | 3500 - 3300 | Medium, Doublet |
| Carbonyl | C=O stretch | 1710 - 1680 | Strong |
| Aromatic C=C | C=C ring stretch | 1600 - 1450 | Medium to Weak |
| Amino Group | N-H bend (scissoring) | 1650 - 1580 | Medium |
| Aliphatic CH₂ | CH₂ bend (scissoring) | ~1465 | Medium |
| Carboxylic Acid | C-O stretch | 1320 - 1210 | Strong |
Raman spectroscopy provides vibrational information that is complementary to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key advantage of Raman is its sensitivity to non-polar and symmetric bonds, which often produce weak signals in FT-IR spectra. nih.gov
For this compound, Raman spectroscopy would be particularly effective for characterizing the carbon skeleton. The vibrational modes of the aromatic amino acid portion of the molecule are expected to dominate the spectrum. acs.org Strong Raman scattering is anticipated from the C=C stretching modes of the substituted benzene ring, typically observed in the 1620-1570 cm⁻¹ region. The "ring breathing" mode, a symmetric vibration of the entire aromatic ring, would also yield a strong and characteristic Raman band.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The presence of the amino (-NH₂) and carboxylic acid (-COOH) groups, which act as auxochromes, influences the energy and intensity of these transitions.
The benzene ring exhibits characteristic π → π* electronic transitions. For a substituted benzene ring like the one in the target molecule, one would expect to observe two primary absorption bands. The more intense band, corresponding to the primary E₂ band in benzene, is typically found at shorter wavelengths (around 200-230 nm). A second, less intense band with more vibrational fine structure, corresponding to the B band, is expected at longer wavelengths (around 260-290 nm).
The amino group, being an electron-donating group, and the carboxylic acid group, an electron-withdrawing group, both interact with the π-system of the aromatic ring. This interaction, known as conjugation, typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity) for both absorption bands compared to unsubstituted benzene. The exact position of the absorption maximum (λmax) is also sensitive to the pH of the solution, as protonation of the amino group or deprotonation of the carboxylic acid group alters their electronic influence on the aromatic ring.
| Chromophore | Electronic Transition | Expected λmax Region (nm) |
| Substituted Benzene Ring | π → π* (Primary Band) | 200 - 230 |
| Substituted Benzene Ring | π → π* (Secondary Band) | 260 - 290 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information with high precision.
The analysis would yield the exact coordinates of each atom in the crystal's unit cell, allowing for the calculation of bond lengths, bond angles, and torsion angles. This data would confirm the connectivity of the atoms and reveal the conformation of the five-membered dihydroindene ring, including its degree of planarity.
| Structural Parameter | Information Provided |
| Atomic Coordinates | The precise 3D position of every atom in the molecule. |
| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C=O, C-N, C=C). |
| Bond Angles | The angle formed between three connected atoms. |
| Torsion Angles | The dihedral angle describing the conformation around a chemical bond. |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Intermolecular Interactions | Details of hydrogen bonding, van der Waals forces, and π-π stacking. |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are central to the separation and purity assessment of chemical compounds. For a polar, non-volatile compound like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. In this setup, the compound is separated on a non-polar stationary phase (e.g., C18-silica) using a polar mobile phase, typically a mixture of water (often with a pH modifier like formic acid or trifluoroacetic acid to ensure the analyte is in a single ionic form) and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the compound's hydrophobicity; more polar impurities will elute earlier, while less polar impurities will be retained longer on the column.
Detection can be achieved using a UV detector, set to a wavelength where the aromatic ring absorbs strongly (e.g., near its λmax). The purity of the sample is determined from the resulting chromatogram by calculating the area percentage of the main peak relative to the total area of all peaks.
For more sensitive analysis or for quantification in complex matrices, derivatization can be employed prior to HPLC analysis. Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) react with the primary amine to attach a fluorescent tag, allowing for highly sensitive detection using a fluorescence detector.
Thin-Layer Chromatography (TLC) can also be used as a rapid, qualitative tool to monitor the progress of a synthesis or to quickly check the purity of a sample.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components in a mixture. For this compound, both analytical and preparative HPLC methods are indispensable for ensuring chemical purity.
Analytical HPLC is primarily used to determine the purity of a sample. A typical method would involve a reversed-phase column, where the stationary phase is nonpolar, and a polar mobile phase is used for elution. Due to the amphoteric nature of this compound, containing both an acidic carboxylic group and a basic amino group, the pH of the mobile phase is a critical parameter to control retention and peak shape.
A common approach for the analysis of amino acids is pre-column derivatization, which enhances their detectability by UV or fluorescence detectors. However, direct analysis is also possible, often requiring a specific mobile phase composition to achieve good chromatographic resolution.
Preparative HPLC operates on the same principles as analytical HPLC but on a larger scale. Its purpose is to purify and isolate larger quantities of the target compound from a mixture. This is particularly useful for obtaining a high-purity standard of this compound for further studies. The conditions developed for analytical HPLC are often scaled up for preparative applications.
Below is an illustrative data table representing a potential analytical HPLC method for this compound.
| Parameter | Value |
| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time | 8.5 minutes |
Chiral HPLC for Enantiomeric Excess Determination
Since this compound possesses a chiral center, it can exist as a pair of enantiomers. In many applications, particularly in the pharmaceutical industry, it is essential to separate and quantify these enantiomers, as they can exhibit different biological activities. Chiral HPLC is the most common and reliable method for determining the enantiomeric excess (ee) of a chiral compound.
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. There are various types of CSPs, including those based on polysaccharides, proteins, and cyclodextrins. For a compound like this compound, a polysaccharide-based or a macrocyclic glycopeptide-based CSP could be effective.
The mobile phase in chiral HPLC can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., water/acetonitrile with additives), depending on the CSP and the analyte. The choice of mobile phase and column is critical for achieving baseline separation of the enantiomers. The relative peak areas of the two enantiomers are then used to calculate the enantiomeric excess.
An example of a chiral HPLC method for determining the enantiomeric excess of this compound is presented in the table below.
| Parameter | Value |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 260 nm |
| Retention Time (R-enantiomer) | 12.3 minutes |
| Retention Time (S-enantiomer) | 14.7 minutes |
Advanced Thermal Analysis Methods (e.g., TGA, DSC) for Material Science Contexts
Thermal analysis techniques are crucial for understanding the material properties of a compound, such as its thermal stability, melting point, and phase transitions. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable insights.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This is used to determine the thermal stability of the compound and to identify the temperature at which it starts to decompose. For this compound, a TGA thermogram would show a stable baseline until the onset of decomposition, at which point a significant mass loss would be observed.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine the melting point, heat of fusion, and to identify any phase transitions. For a crystalline solid like this compound, the DSC curve would show a sharp endothermic peak corresponding to its melting point.
The data obtained from TGA and DSC are critical for determining the appropriate storage and handling conditions for the compound and for its formulation into various products.
Below are illustrative data tables for TGA and DSC analysis of this compound.
Table 4.7.1: Illustrative TGA Data
| Parameter | Value |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen |
| Onset of Decomposition | 250 °C |
| Mass Loss at 300 °C | 5% |
| Residue at 500 °C | < 1% |
Table 4.7.2: Illustrative DSC Data
| Parameter | Value |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen |
| Melting Point (Peak) | 215 °C |
| Heat of Fusion | 150 J/g |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the behavior of electrons and nuclei in molecules, providing detailed information about their geometric and electronic structures.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry of organic compounds by finding the lowest energy arrangement of atoms in space. nih.gov For 6-amino-2,3-dihydro-1H-indene-4-carboxylic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to optimize the molecule's geometry. This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles.
The optimized structure provides a stable, three-dimensional representation of the molecule. The electronic structure, including the distribution of electron density, can then be analyzed from this optimized geometry. For aromatic carboxylic acids, DFT has been shown to provide reliable geometric parameters that are in good agreement with experimental findings. nih.gov
Illustrative Optimized Geometric Parameters Below is a hypothetical table of selected optimized geometric parameters for this compound, as would be produced by a DFT calculation.
| Parameter | Bond/Atoms | Calculated Value (Å or °) |
| Bond Length | C=O (Carboxyl) | 1.21 Å |
| C-O (Carboxyl) | 1.36 Å | |
| O-H (Carboxyl) | 0.97 Å | |
| C-N (Amino) | 1.37 Å | |
| C-C (Aromatic) | 1.39 - 1.41 Å | |
| Bond Angle | O=C-O (Carboxyl) | 123.5° |
| C-C-N (Aromatic) | 121.0° | |
| Dihedral Angle | C-C-C=O (Carboxyl) | ~180° (for planarity) |
Note: The data in this table is for illustrative purposes and represents typical values for similar functional groups.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.netpearson.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-donating amino group and the aromatic ring would be expected to significantly influence the energy and distribution of the HOMO, while the electron-withdrawing carboxylic acid group would impact the LUMO. rsc.org Analysis of the spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack.
Illustrative Frontier Orbital Energies This table presents hypothetical energy values for the frontier orbitals of this compound.
| Orbital | Energy (eV) | Implication |
| HOMO | -5.85 eV | Indicates electron-donating ability, likely localized on the amino group and aromatic ring. |
| LUMO | -1.95 eV | Indicates electron-accepting ability, potentially influenced by the carboxylic acid group. |
| Energy Gap (ΔE) | 3.90 eV | Suggests moderate chemical reactivity and stability. |
Note: The data in this table is for illustrative purposes.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity. uni-muenchen.demdpi.com The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net
Different colors are used to represent the potential values: red typically indicates regions of strong negative potential (prone to electrophilic attack), while blue indicates regions of strong positive potential (prone to nucleophilic attack). researchgate.netchemrxiv.org Green and yellow represent intermediate or near-neutral potentials. For this compound, the MEP surface would likely show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid group and potentially on the nitrogen atom of the amino group, indicating these are the primary sites for electrophilic attack. researchgate.net
Positive Potential (Blue): Located around the hydrogen atom of the carboxylic acid's hydroxyl group and the hydrogens of the amino group, identifying them as sites susceptible to nucleophilic attack. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into a more intuitive picture that corresponds to the Lewis structure representation. wikipedia.org
NBO analysis quantifies the electron density in different orbitals (bonds, lone pairs, core orbitals, and antibonding orbitals). dergipark.org.tr A key aspect of this analysis is the study of delocalization effects, which are evaluated through second-order perturbation theory. wisc.edu This analysis can reveal hyperconjugative interactions, such as the donation of electron density from a filled bonding orbital (donor) to an empty antibonding orbital (acceptor). For the target molecule, NBO analysis could quantify the delocalization of the nitrogen lone pair into the aromatic ring's π* antibonding orbitals and the electronic interactions between the carboxylic acid group and the ring.
Illustrative NBO Interaction Analysis This table provides hypothetical examples of significant donor-acceptor interactions within this compound.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
| LP (N) | π* (Aromatic C-C) | 15.2 | Lone pair delocalization, resonance |
| π (Aromatic C-C) | π* (C=O) | 5.5 | π-conjugation with carboxyl group |
| σ (C-H) | σ* (C-N) | 2.1 | Hyperconjugation |
Note: LP denotes a lone pair orbital. The data in this table is for illustrative purposes and represents plausible interactions.
Conformational Analysis and Potential Energy Surface Exploration
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The five-membered ring in the 2,3-dihydro-1H-indene (indan) structure is not planar and can adopt different puckered conformations, such as an "envelope" or "twist" form. researchgate.net Furthermore, the carboxylic acid group can rotate relative to the aromatic ring.
Exploring the potential energy surface (PES) by systematically changing key dihedral angles allows for the identification of the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. Such studies are crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature, which can influence its biological activity and physical properties.
Reaction Mechanism Elucidation through Transition State Calculations
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the reaction pathway from reactants to products, it is possible to locate the transition state (TS)—the highest energy point along this path. ucsb.edu The structure and energy of the transition state determine the activation energy of the reaction and thus its rate.
For reactions involving this compound, such as acylation of the amino group or esterification of the carboxylic acid group, transition state calculations can provide invaluable insights. acs.orglibretexts.org By optimizing the geometry of the transition state and performing frequency calculations (which should yield exactly one imaginary frequency corresponding to the reaction coordinate), the energy barrier can be calculated. ucsb.edu This allows for a comparison of different possible reaction pathways and helps to understand the factors that control the reaction's outcome. youtube.com
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
Theoretical calculations are instrumental in predicting the spectroscopic properties of molecules, which aids in their structural elucidation and characterization. Methods based on Density Functional Theory (DFT) are widely employed for this purpose. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netnih.gov This quantum chemical approach calculates the magnetic shielding tensors for each nucleus in the molecule. The computed shielding values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts (δ) in parts per million (ppm). These theoretical spectra can be compared with experimental data to confirm the molecular structure. nih.gov DFT functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are frequently used for these calculations. nih.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Following a geometry optimization to find the molecule's lowest energy conformation, a frequency calculation is performed. nih.gov This analysis yields the characteristic vibrational modes, such as stretching, bending, and wagging of chemical bonds (e.g., N-H, O-H, C=O, C-H). The calculated frequencies and their corresponding intensities can be plotted to produce a theoretical IR spectrum. These predicted spectra, often scaled by an empirical factor to correct for anharmonicity and method limitations, show good agreement with experimental FT-IR data. nih.govscielo.org.za
UV-Vis Spectroscopy: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) range is predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov This method calculates the energies of electronic transitions between molecular orbitals, primarily from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. nih.gov Solvation effects can also be incorporated into these models to simulate spectra in different solvents. nih.gov
Below is an illustrative table of what predicted spectroscopic data for this compound might look like, based on DFT calculations.
| Parameter | Predicted Value | Spectroscopic Method |
| ¹H Chemical Shift (COOH) | ~12.0 ppm | NMR |
| ¹H Chemical Shift (Ar-H) | ~6.5 - 7.5 ppm | NMR |
| ¹H Chemical Shift (NH₂) | ~4.0 - 5.0 ppm | NMR |
| ¹³C Chemical Shift (C=O) | ~170 ppm | NMR |
| ¹³C Chemical Shift (Ar-C) | ~110 - 150 ppm | NMR |
| O-H Stretch | ~3300 cm⁻¹ | IR |
| N-H Stretch | ~3400 cm⁻¹ | IR |
| C=O Stretch | ~1680 cm⁻¹ | IR |
| Electronic Transition (λmax) | ~250 - 300 nm | UV-Vis |
Note: The data in this table is hypothetical and for illustrative purposes only, representing typical value ranges expected from computational predictions.
Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and a specific property. nih.gov While extensively used for predicting biological activity, QSAR can also model non-biological physicochemical properties. mdpi.com
The core principle of QSAR is that variations in a molecule's structural features, quantified by molecular descriptors, are responsible for changes in its properties. srmist.edu.in A QSAR model is developed by calculating a set of descriptors for a series of molecules and then using statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), to create a predictive equation. nih.govsemanticscholar.org
Molecular Descriptors: A wide range of descriptors can be calculated to represent different aspects of a molecule's structure. For modeling physicochemical properties, these can be categorized as:
Constitutional: Based on the molecular formula (e.g., molecular weight, atom counts).
Topological: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical: Based on the 3D structure (e.g., molecular surface area, volume).
Physicochemical: Related to properties like lipophilicity and polarizability (e.g., LogP, molar refractivity). semanticscholar.org
Quantum-Chemical: Derived from quantum mechanics calculations (e.g., dipole moment, HOMO/LUMO energies, electrostatic potential). srmist.edu.in
Modeling Non-Biological Properties: For a compound like this compound, QSAR models could be developed to predict properties such as:
Lipophilicity (LogP): The octanol-water partition coefficient.
Aqueous Solubility: How readily the compound dissolves in water.
Polarizability: The ease with which the electron cloud can be distorted by an electric field.
Hydration Energy: The energy released when the molecule is hydrated. semanticscholar.org
A hypothetical QSAR model for predicting a property like molar refractivity (MR) might take the form of a linear equation:
MR = c₀ + c₁(Polarizability) + c₂(Molecular Volume) + c₃(Dipole Moment Z)
This equation demonstrates how specific descriptors can be combined to predict a physical property, with the model's quality assessed by statistical metrics like the correlation coefficient (r²). ijcr.info
| Descriptor Class | Example Descriptors | Relevant Property |
| Physicochemical | Partition Coefficient (LogP), π-substitution constant | Lipophilicity |
| Electronic | Hammett constant, Dipole moment, HOMO/LUMO energy | Polarity, Reactivity |
| Steric | Taft's constant, Molar Refractivity (MR) | Molecular Size & Shape |
| Topological | Connectivity Index | Molecular Branching |
| Geometrical | Surface Area Grid (SAG), Molar Volume (V) | Molecular Dimensions |
Molecular Docking and Interaction Studies (excluding biological target interactions)
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov While commonly applied in drug design to study interactions with proteins, the technique is equally valuable for investigating non-biological systems. mdpi.comresearchgate.net
In a non-biological context, molecular docking can be used to study the interactions of this compound with various host molecules or materials. This could include:
Host-Guest Chemistry: Simulating the inclusion of the molecule within the cavity of a synthetic host like a cyclodextrin (B1172386) or a calixarene.
Material Science: Investigating the adsorption and binding of the molecule onto the surface of a polymer, nanoparticle, or chromatographic stationary phase.
Self-Assembly: Studying the non-covalent interactions that drive the formation of dimers or larger molecular aggregates.
The docking process involves two main steps:
Conformational Sampling: The algorithm explores a vast number of possible orientations and conformations of the ligand (the smaller molecule) within the binding site of the host.
Scoring Function: Each generated pose is evaluated by a scoring function that estimates the binding affinity, typically reported as a binding energy in kcal/mol. mdpi.com Lower binding energies generally indicate a more stable interaction.
The analysis of the best-scoring docked pose reveals the specific intermolecular interactions responsible for the complex's stability, such as hydrogen bonds, van der Waals forces, electrostatic interactions, and π-π stacking. mdpi.com For example, a docking study could predict how the carboxylic acid and amino groups of the molecule form hydrogen bonds with a polar surface or host.
The table below illustrates the potential output of a hypothetical docking study of this compound with a non-biological host, such as beta-cyclodextrin.
| Parameter | Result | Interpretation |
| Binding Energy | -5.8 kcal/mol | Indicates a spontaneous and stable complex formation. |
| Intermolecular Hydrogen Bonds | 2 | The carboxylic acid group forms H-bonds with hydroxyl groups on the cyclodextrin rim. |
| Van der Waals Contacts | Multiple | The indene (B144670) ring has favorable hydrophobic interactions within the cyclodextrin cavity. |
| Root Mean Square Deviation (RMSD) | 1.5 Å | Indicates a good fit of the predicted pose compared to a reference. |
Note: The data in this table is hypothetical and for illustrative purposes only.
Based on a comprehensive review of available scientific literature, there is currently no specific research detailing the applications of This compound in the advanced chemical sciences and materials development outlined in the requested article structure.
Searches for the compound's role as a synthetic intermediate, its use in the design of ligands for catalysis, or its application in developing polymeric, supramolecular, or optoelectronic materials did not yield any specific findings. The existing literature focuses on related but structurally distinct molecules or on general principles within these research areas.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for the specified chemical compound.
Applications in Chemical Sciences and Advanced Materials
Contribution to Agrochemical Research
The environmental fate of agrochemicals, which includes their persistence, degradation, and mobility in soil and water, is a critical area of study to ensure environmental safety. uludag.edu.trawsjournal.org Pesticides and herbicides can undergo transformation in the environment, breaking down into various metabolites. researchgate.net These transformation products can sometimes have their own biological activity or persistence.
Currently, there is no specific research available in scientific literature that identifies 6-amino-2,3-dihydro-1H-indene-4-carboxylic acid as a metabolite of any existing agrochemical. Environmental fate studies typically involve the tracking of parent compounds and their degradation products under various conditions (e.g., soil type, pH, microbial activity, and sunlight exposure). nih.govresearchgate.net While indane derivatives are used in some classes of herbicides, the specific amino-carboxylic acid has not been reported as a significant environmental metabolite in these studies. Therefore, its direct contribution to environmental fate studies in agrochemical research is not established.
Applications in Dye and Pigment Chemistry
The structure of this compound, containing a primary aromatic amine, makes it a theoretical candidate for the synthesis of azo dyes. Azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-), represent a major class of synthetic colorants. nih.govekb.eg The general synthesis involves a two-step process:
Diazotization: A primary aromatic amine is treated with a nitrous acid source (typically sodium nitrite (B80452) in an acidic solution) at low temperatures (0–5 °C) to form a diazonium salt. nih.govresearchgate.net
Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component, an electron-rich aromatic compound such as a phenol (B47542) or another amine, to form the azo dye. nih.govunb.ca
Theoretically, the amino group on the this compound molecule could be diazotized and subsequently coupled with various aromatic compounds to produce a range of colors. The carboxylic acid group would enhance water solubility, a desirable property for acid dyes, which are used for dyeing fibers like wool, silk, and nylon. google.com
Despite this theoretical potential, a review of the literature reveals no specific instances of this compound being utilized as a precursor in the synthesis of commercial or research-level dyes and pigments. The following table outlines the hypothetical properties of a dye synthesized from this compound.
| Property | Hypothetical Assessment |
| Dye Class | Acid Azo Dye |
| Solubility | Potentially high in aqueous media due to the carboxylic acid group. |
| Color Range | Dependent on the chosen coupling component. |
| Application | Theoretical for protein fibers (wool, silk) and polyamides (nylon). |
This table is based on the chemical properties of the functional groups and does not represent documented experimental data.
Fundamental Research in Structural Organic Chemistry
Fundamental research in structural organic chemistry often involves the detailed analysis of a molecule's three-dimensional shape, bond lengths, bond angles, and electronic properties through techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. This information provides deep insights into the molecule's reactivity and physical properties.
There are no dedicated studies in the available scientific literature focusing on the fundamental structural analysis of this compound. While crystal structures and detailed spectroscopic data have been published for numerous complex heterocyclic compounds and other indane derivatives, this specific molecule has not been the subject of such focused research. nih.gov Therefore, its specific contributions to fundamental research in structural organic chemistry, such as serving as a model system for studying intramolecular interactions or conformational analysis, remain undocumented.
Future Research Directions and Perspectives
Exploration of Undiscovered Synthetic Pathways
Furthermore, the application of modern synthetic methodologies, such as C-H activation, could provide more direct and less wasteful routes to functionalize the indene (B144670) scaffold. beilstein-journals.org Research into novel catalytic systems, including those based on earth-abundant metals, could also lead to more sustainable and cost-effective synthetic processes. The development of one-pot syntheses, where multiple transformations are carried out in a single reaction vessel, would further enhance the efficiency of producing this valuable building block. nih.govnih.gov
Integration into Complex Molecular Architectures
The bifunctional nature of 6-amino-2,3-dihydro-1H-indene-4-carboxylic acid makes it an ideal candidate for incorporation into larger and more complex molecular architectures. In the realm of medicinal chemistry, this compound could serve as a constrained amino acid analogue for the synthesis of peptidomimetics with enhanced proteolytic stability and defined conformations. Its rigid structure could be exploited to probe an enzyme's active site or a receptor's binding pocket with high precision.
Beyond pharmaceuticals, this molecule could be a valuable monomer for the synthesis of novel polymers and materials. The amino and carboxylic acid groups provide handles for polymerization, leading to the creation of polyamides or other functional polymers with unique thermal, mechanical, and optical properties. The rigid indene core could impart desirable characteristics such as high thermal stability and specific molecular recognition capabilities.
Advancements in Stereocontrol and Chiral Resolution Techniques
The stereochemistry of this compound is likely to be a critical determinant of its biological activity and material properties. Therefore, the development of efficient methods for controlling its stereochemistry is of paramount importance. Future research should focus on asymmetric syntheses that can selectively produce a single enantiomer of the molecule. This could involve the use of chiral catalysts, auxiliaries, or reagents to guide the stereochemical outcome of key bond-forming reactions. nih.gov
In addition to asymmetric synthesis, advancements in chiral resolution techniques will be crucial for obtaining enantiomerically pure material. The development of novel chiral stationary phases for chromatographic separation could offer a practical means of separating racemic mixtures. nih.gov Furthermore, enzymatic resolution methods, which utilize stereoselective enzymes to differentiate between enantiomers, represent a green and highly efficient alternative. nih.gov Dynamic kinetic resolution, a process that combines enzymatic resolution with in situ racemization of the unwanted enantiomer, could potentially provide a quantitative yield of the desired stereoisomer. nih.gov
Development of Sustainable and Green Chemistry Syntheses
In line with the growing emphasis on environmentally responsible chemical manufacturing, future research should prioritize the development of sustainable and green synthetic routes to this compound. unibo.itunibo.itboehringer-ingelheim.com This involves adhering to the principles of green chemistry, such as maximizing atom economy, using renewable feedstocks, and minimizing waste generation. allresearchjournal.com
The use of biocatalysis, employing enzymes to carry out specific chemical transformations, offers a powerful approach to green synthesis. allresearchjournal.com Enzymes operate under mild conditions, often in aqueous media, and exhibit high selectivity, thereby reducing the need for protecting groups and minimizing the formation of byproducts. researchgate.net The development of robust and recyclable enzyme systems for the synthesis of this compound would represent a significant step towards a more sustainable manufacturing process. Additionally, the exploration of alternative, greener solvents and reaction media will be crucial in reducing the environmental impact of the synthesis. rsc.org
Computational Design and Prediction of Novel Derivatives and Their Applications
Computational chemistry and molecular modeling will play an increasingly important role in guiding the future development of this compound and its derivatives. acs.org Quantum mechanical calculations can be employed to understand the electronic structure and reactivity of the molecule, providing insights that can inform the design of new synthetic routes.
Furthermore, computational methods can be used to design novel derivatives with tailored properties for specific applications. For example, quantitative structure-activity relationship (QSAR) studies can be used to predict the biological activity of new analogues, thereby accelerating the drug discovery process. acs.org Molecular docking simulations can be used to predict how these derivatives will bind to target proteins, aiding in the rational design of potent and selective inhibitors. mdpi.com In the field of materials science, computational modeling can be used to predict the properties of polymers and other materials derived from this compound, facilitating the in silico design of new functional materials.
Multi-disciplinary Approaches for Advanced Functional Systems
The full potential of this compound is most likely to be realized through multi-disciplinary collaborations. By combining expertise from chemistry, biology, materials science, and engineering, it will be possible to develop advanced functional systems based on this versatile molecule.
For instance, the integration of this compound into biosensors could lead to the development of novel diagnostic tools. Its unique structure could be used to create selective recognition elements for specific biomolecules. In the field of drug delivery, this molecule could be incorporated into nanoparticles or hydrogels to create systems for the targeted and controlled release of therapeutic agents. The synergy between different scientific disciplines will be essential for translating the fundamental properties of this molecule into practical applications that address pressing societal needs. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-amino-2,3-dihydro-1H-indene-4-carboxylic acid, and how are intermediates purified?
- Methodology : A typical synthesis involves refluxing precursors (e.g., substituted indene derivatives) with catalysts like sodium acetate in acetic acid. For example, analogous compounds such as 3-formyl-1H-indole-2-carboxylic acid derivatives are synthesized via condensation reactions under reflux, followed by precipitation and recrystallization from DMF/acetic acid mixtures . Purification often employs column chromatography (e.g., silica gel) or HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier .
Q. How is the compound characterized to confirm its structural identity and purity?
- Methodology : Use a combination of spectroscopic techniques:
- NMR (¹H and ¹³C) to verify substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- HPLC with UV detection (e.g., at 254 nm) to assess purity (>95% by area normalization) .
- Melting point analysis (e.g., mp 232–234°C for structurally related indene derivatives) .
Q. What in vitro assays are suitable for preliminary screening of its biological activity?
- Methodology :
- Anti-inflammatory activity : Use lipoxygenase (LOX) or cyclooxygenase (COX) inhibition assays, comparing IC₅₀ values to reference drugs like indomethacin .
- Antimicrobial screening : Employ broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC determination .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity, and what strategies mitigate synthetic challenges?
- Methodology :
- Substituent variation : Introduce electron-withdrawing groups (e.g., halogens) at the indene ring to improve metabolic stability. For example, 6-chloro analogs show enhanced anti-inflammatory activity .
- Protecting groups : Use benzyloxycarbonyl (Cbz) groups to protect amines during synthesis, as seen in derivatives like 1-(((benzyloxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid .
- Hybridization : Combine with bioactive moieties (e.g., thiophene or pyridine rings) to exploit synergistic effects, as demonstrated in related indole-thiophene hybrids .
Q. How do researchers resolve contradictions in structure-activity relationship (SAR) data for indene-carboxylic acid derivatives?
- Methodology :
- Comparative crystallography : Analyze X-ray structures of analogs (e.g., 1-methyl-2,3-dihydro-1H-indole-6-carboxylic acid) to identify critical hydrogen-bonding interactions .
- Free-Wilson analysis : Statistically deconvolute substituent contributions to activity using datasets from analogs with varying substituents .
- Metabolite profiling : Use LC-MS to assess whether contradictory activity stems from differential metabolite formation .
Q. What experimental design principles optimize yield during scale-up synthesis while maintaining safety?
- Methodology :
- Safety protocols : Avoid ignition sources (per P210 guidelines) and use spark-resistant equipment during reflux .
- Process optimization : Employ design of experiments (DoE) to optimize parameters like temperature, solvent ratio, and catalyst loading. For example, acetic acid volume reduction can minimize side reactions .
- In-line analytics : Use FTIR or Raman spectroscopy for real-time reaction monitoring .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to COX-2 or bacterial enoyl-ACP reductase, validating with experimental IC₅₀ data .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- QSAR modeling : Develop predictive models using descriptors like logP and polar surface area from analogs .
Q. What analytical methods evaluate the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Forced degradation studies : Expose to 0.1 M HCl/NaOH (pH 1–13) at 40–60°C for 24–72 hours, monitoring degradation via HPLC .
- Thermogravimetric analysis (TGA) : Determine thermal decomposition onset (e.g., >200°C for related indene derivatives) .
- Light sensitivity : Use ICH Q1B guidelines to test photostability under UV/visible light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
